![molecular formula C8H16ClNO B15298954 1-(Methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B15298954.png)
1-(Methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride is a compound of significant interest in the field of organic chemistry. This compound is characterized by its unique bicyclic structure, which includes a methoxymethyl group and a methyl group attached to a 2-azabicyclo[2.1.1]hexane core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
The synthesis of 1-(Methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride involves several steps. One common method is the photochemical [2 + 2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction forms the bicyclic core, which can then be functionalized with methoxymethyl and methyl groups through subsequent reactions. The final step involves the conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods often involve batchwise, multigram preparations to ensure the scalability of the process . These methods typically use specialized equipment and glassware to handle the photochemical reactions and subsequent functionalization steps.
Análisis De Reacciones Químicas
1-(Methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yields .
Aplicaciones Científicas De Investigación
1-(Methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride has a wide range of applications in scientific research:
Biology: This compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, where it can modulate biological activity. The methoxymethyl and methyl groups contribute to its binding affinity and specificity by interacting with hydrophobic regions of the target molecules .
Comparación Con Compuestos Similares
1-(Methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride can be compared to other similar compounds, such as:
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere of para-substituted phenyl groups.
Bicyclo[3.1.1]heptane: Used as a bioisostere of meta-substituted benzene.
Bicyclo[2.2.1]heptane: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the azabicyclic core, which provides distinct chemical and biological properties compared to other bicyclic systems .
Propiedades
Fórmula molecular |
C8H16ClNO |
|---|---|
Peso molecular |
177.67 g/mol |
Nombre IUPAC |
1-(methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-7-3-8(4-7,6-10-2)9-5-7;/h9H,3-6H2,1-2H3;1H |
Clave InChI |
KENKZKBKVLIUCT-UHFFFAOYSA-N |
SMILES canónico |
CC12CC(C1)(NC2)COC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B15298871.png)
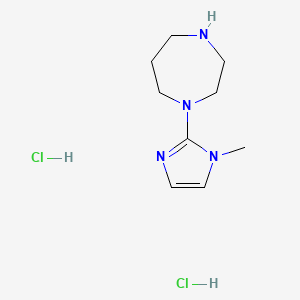
![N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide](/img/structure/B15298883.png)
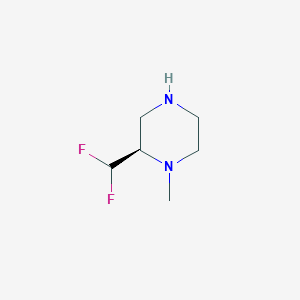
![[3-(Methoxymethyl)azetidin-3-yl]methanol](/img/structure/B15298896.png)
![3-Hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B15298904.png)

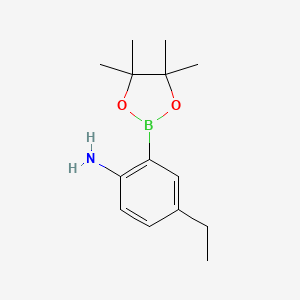
![N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide dihydrochloride](/img/structure/B15298922.png)
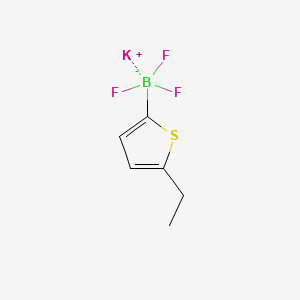
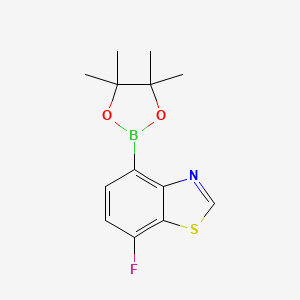
![rac-(1R,2R,4S)-1-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B15298952.png)
![Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B15298965.png)
![1-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15298982.png)
